3-(4-Pyridyl)-D-alanine
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Pyridyl)-D-alanine and its derivatives involves multiple steps, including condensation, hydrolysis, and enzymatic resolution. For instance, the synthesis of β-(3-pyridyl)-DL-alanine derivatives was achieved through diethyl acetamidomalonate condensation with arylmethyl halides followed by partial hydrolysis and decarboxylation (Rao et al., 2009). Another approach involved starting from pyridinecarboxyaldehyde, proceeding through an azlactone intermediate, and then hydrolyzing to the desired alanine derivative (Folkers et al., 1984).
Molecular Structure Analysis
The molecular structure of 3-(4-Pyridyl)-D-alanine derivatives has been elucidated through various spectroscopic methods. For example, in situ deaminization reaction studies of D-3-(4-Pyridyl)-alanine under hydrothermal conditions revealed the formation of coordination polymers with distinct one-dimensional chiral chain structures and three-dimensional frameworks with diamondoid topology (Du et al., 2012).
Chemical Reactions and Properties
3-(4-Pyridyl)-D-alanine undergoes various chemical reactions, including enzymatic transformations and coordination in metal complexes. A notable reaction is its photochemical ring opening, which is part of a synthesis pathway for decarboxybetalaines, indicating its versatility in synthetic chemistry (Hilpert et al., 1985).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of 3-(4-Pyridyl)-D-alanine derivatives depend significantly on their molecular structure. The crystal structure and hydrogen bonding patterns provide insights into the material's stability and reactivity. For example, the crystal structure analysis of chiral metal complexes with 3-(4-Pyridyl)-D-alanine derivatives revealed specific stereochemical configurations important for understanding the compound's interactions and applications (Muller et al., 2003).
Scientific Research Applications
Synthesis of Hormone Antagonists : Folkers, Kubiak, and Stępiński (2009) utilized the D-isomer of 3-(4-Pyridyl)-D-alanine in synthesizing antagonists of the luteinizing hormone-releasing hormone (Folkers, Kubiak, & Stępiński, 2009).
Photochemical Synthesis Applications : Hilpert (1987) demonstrated that 3-(4-Pyridyl)-D-alanine is a starting material for potential photochemical approaches to synthesizing betalaines C and muscaflavine F (Hilpert, 1987).
Decarboxybetalaines Synthesis : In a study by Hilpert, Siegfried, and Dreiding (1985), the total synthesis of decarboxybetalaines through photochemical ring opening of 3-(4-pyridyl)alanine was achieved, yielding red, yellow, and orange decarboxybetalaines (Hilpert, Siegfried, & Dreiding, 1985).
Coordination Polymer Generation : Du, Zhang, Zhang, and Han (2012) reported that the reaction of Cu(NO3)2•3H2O/Zn(NO3)2•6H2O and D-3-(4-Pyridyl)-alanine generates two new coordination polymers, illustrating its utility in inorganic chemistry (Du, Zhang, Zhang, & Han, 2012).
Enzymatic Synthesis Applications : Bjurling, Watanabe, and Långström (1988) used 3-(4-Pyridyl)-D-alanine in the enzymatic synthesis of [3-11C]pyruvic acid from racemic [3-11C]alanine (Bjurling, Watanabe, & Långström, 1988).
Synthesis of Antibiotics : Adamczyk, Akireddy, and Reddy (2001) applied a developed method for synthesizing (2-pyridyl)alanines to the total synthesis of L-azatyrosine, an antitumor antibiotic, achieving over 96% enantiomeric purity (Adamczyk, Akireddy, & Reddy, 2001).
Spectroscopic Studies in Proteins : Mega, Hamazume, and Ikenaka (1988) synthesized fluorescence-labeled amino acids and peptides with 2-aminopyridine, including derivatives of alanine, for studying the spectroscopic characteristics of proteins (Mega, Hamazume, & Ikenaka, 1988).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information about safe handling and disposal practices.
Future Directions
This involves identifying areas where further research is needed. It could include potential applications of the compound, or questions about its properties or reactivity that have not yet been answered.
Please note that the availability of this information depends on how extensively the compound has been studied. For a novel or less-known compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help you find more information about it.
properties
IUPAC Name |
(2R)-2-amino-3-pyridin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288560 | |
Record name | (αR)-α-Amino-4-pyridinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridyl)-D-alanine | |
CAS RN |
37535-50-5 | |
Record name | (αR)-α-Amino-4-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37535-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridylalanine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αR)-α-Amino-4-pyridinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-4-Pyridylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDYLALANINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQJ6W06CEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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